Spiro[2.2]pent-1-ene
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Overview
Description
Spiro[2.2]pent-1-ene is a unique organic compound characterized by its spirocyclic structure, where two cyclopropane rings are connected through a single carbon atom. This compound is known for its high ring strain and interesting chemical properties, making it a subject of study in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.2]pent-1-ene typically involves cycloaddition reactions. One common method is the photochemical reaction of olefins with carbenes, which leads to the formation of the spirocyclic structure . Another approach involves the use of dialkyl sulfone reagents as carbene equivalents, which react with arylmethylenecyclopropanes to form this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in synthetic methodologies, such as the use of olefin metathesis catalysts, have made it possible to produce this compound in higher yields .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.2]pent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the spiro carbon or the cyclopropane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce less strained hydrocarbons .
Scientific Research Applications
Spiro[2.2]pent-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[2.2]pent-1-ene involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, often leading to the formation of more stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane: Similar in structure but lacks the double bond present in Spiro[2.2]pent-1-ene.
Spiro[2.3]hexane: Contains a larger ring system, leading to different chemical properties.
Spiro[3.3]heptane: Another spirocyclic compound with a larger ring system and different reactivity.
Uniqueness
This compound is unique due to its high ring strain and the presence of a double bond, which significantly affects its reactivity and makes it a valuable compound for various chemical applications .
Properties
CAS No. |
661-39-2 |
---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
spiro[2.2]pent-1-ene |
InChI |
InChI=1S/C5H6/c1-2-5(1)3-4-5/h1-2H,3-4H2 |
InChI Key |
YGSMGHRVKGFZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C=C2 |
Origin of Product |
United States |
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